Boc-5(S)-tert-butyl-L-proline
Overview
Description
Boc-5(S)-tert-butyl-L-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butyl group and a Boc (tert-butyloxycarbonyl) protecting group, which are commonly used in organic synthesis to protect functional groups during chemical reactions.
Mechanism of Action
Target of Action
Boc-5(S)-tert-butyl-L-proline, also known as (2S,5S)-5-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid, primarily targets the Glucagon-like peptide-1 receptor (GLP-1R) . GLP-1R is a member of the secretin class of G protein-coupled receptors (GPCRs) and plays a crucial role in regulating blood glucose levels . It is recognized as a therapeutic target for conditions such as type 2 diabetes and obesity .
Mode of Action
Boc-5 acts as an agonist at the GLP-1R . It binds to the receptor and activates it, leading to a series of intracellular events. The activation of GLP-1R by Boc-5 results in the reduction of food intake, slowing of gastric emptying, stimulation of insulin secretion (which is glucose-dependent), and elevation in insulin sensitivity . These actions collectively contribute to the regulation of blood glucose levels and body weight .
Biochemical Pathways
The activation of GLP-1R by Boc-5 triggers several biochemical pathways. The most notable is the insulin signaling pathway , which is crucial for the regulation of glucose homeostasis . The activation of GLP-1R enhances glucose-stimulated insulin secretion, contributing to the control of blood glucose levels . Additionally, the activation of GLP-1R by Boc-5 can lead to a reduction in food intake and slowing of gastric emptying, both of which reduce nutrient-drive at β-cells .
Pharmacokinetics
The compound’s potential for oral availability has been noted , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties. These properties would impact the bioavailability of the compound, influencing its efficacy and safety.
Result of Action
The activation of GLP-1R by Boc-5 leads to several molecular and cellular effects. It induces a durable restoration of glycemic control, as evidenced by the normalization of hemoglobin A1c and intraperitoneal glucose tolerance in diabetic mice . Additionally, it leads to weight (fat) loss associated with dose-dependent effects . These effects are achieved through the reduction in food intake, slowing of gastric emptying, stimulation of insulin secretion, and elevation in insulin sensitivity .
Biochemical Analysis
Biochemical Properties
Boc-5(S)-tert-butyl-L-proline interacts with the GLP-1R, a receptor involved in the regulation of glucose homeostasis . As an agonist, it binds to the GLP-1R, triggering a series of biochemical reactions that lead to the activation of the receptor . The nature of these interactions involves the formation of a complex between the compound and the receptor, which then triggers downstream signaling pathways .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to invoke sustained glycemic control and weight loss in diabetic mice . This suggests that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the GLP-1R . As an agonist, it activates the receptor, leading to changes in gene expression and enzyme activity . This can result in various cellular effects, such as improved glycemic control and weight loss .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to induce a durable restoration of glycemic control in diabetic mice following 4 weeks of daily administration . This suggests that the compound has a stable effect over time, with no significant degradation or loss of efficacy observed in these studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, in diabetic mice, a dose of 3 mg of this compound was able to induce a durable restoration of glycemic control . The specific threshold effects and potential toxic or adverse effects at high doses are not clearly mentioned in the available literature.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly mentioned in the available literature. Given its role as a GLP-1R agonist , it is likely involved in the regulation of glucose homeostasis and other related metabolic processes.
Subcellular Localization
The subcellular localization of this compound is not clearly mentioned in the available literature. Given its role as a GLP-1R agonist , it is likely to interact with the GLP-1R at the cell membrane, where this receptor is typically localized.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-5(S)-tert-butyl-L-proline typically involves the protection of the amino group of proline with a Boc group. This is achieved by reacting proline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Boc-5(S)-tert-butyl-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Boc-5(S)-tert-butyl-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of protein structure and function.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: This compound is used in the production of polymers and other industrial materials
Comparison with Similar Compounds
Similar Compounds
Boc-5-fluoro-D-tryptophan: Similar in structure but contains a fluorine atom.
Boc-5-fluoro-L-tryptophan: Another fluorinated derivative with similar applications.
tert-Butyloxycarbonyl-protected amino acids: A broad category of compounds with similar protecting groups.
Uniqueness
Boc-5(S)-tert-butyl-L-proline is unique due to its specific stereochemistry and the presence of both tert-butyl and Boc groups. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications.
Properties
IUPAC Name |
(2S,5S)-5-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)10-8-7-9(11(16)17)15(10)12(18)19-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,17)/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODLVEFJKWRNHB-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(N1C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443504 | |
Record name | Boc-5(S)-tert-butyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185142-24-9 | |
Record name | Boc-5(S)-tert-butyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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